3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one 3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 385786-12-9
VCID: VC21420903
InChI: InChI=1S/C18H19ClO3S/c1-22-16-8-4-13(5-9-16)17(21)12-18(23-11-10-20)14-2-6-15(19)7-3-14/h2-9,18,20H,10-12H2,1H3
SMILES: COC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)SCCO
Molecular Formula: C18H19ClO3S
Molecular Weight: 350.9g/mol

3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one

CAS No.: 385786-12-9

Cat. No.: VC21420903

Molecular Formula: C18H19ClO3S

Molecular Weight: 350.9g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one - 385786-12-9

Specification

CAS No. 385786-12-9
Molecular Formula C18H19ClO3S
Molecular Weight 350.9g/mol
IUPAC Name 3-(4-chlorophenyl)-3-(2-hydroxyethylsulfanyl)-1-(4-methoxyphenyl)propan-1-one
Standard InChI InChI=1S/C18H19ClO3S/c1-22-16-8-4-13(5-9-16)17(21)12-18(23-11-10-20)14-2-6-15(19)7-3-14/h2-9,18,20H,10-12H2,1H3
Standard InChI Key WFDDXTQSUWTBGB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)SCCO
Canonical SMILES COC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)SCCO

Introduction

Chemical Identity and Fundamental Properties

3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one is identified by the CAS Registry Number 385786-12-9. This organic compound possesses a molecular formula of C18H19ClO3S and a molecular weight of 350.9 g/mol. Table 1 summarizes the fundamental chemical identifiers and properties of this compound.

Table 1: Chemical Identification Parameters of 3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one

ParameterValue
CAS Registry Number385786-12-9
Molecular FormulaC18H19ClO3S
Molecular Weight350.9 g/mol
IUPAC Name3-(4-chlorophenyl)-3-(2-hydroxyethylsulfanyl)-1-(4-methoxyphenyl)propan-1-one
Standard InChIInChI=1S/C18H19ClO3S/c1-22-16-8-4-13(5-9-16)17(21)12-18(23-11-10-20)14-2-6-15(19)7-3-14/h2-9,18,20H,10-12H2,1H3
Standard InChIKeyWFDDXTQSUWTBGB-UHFFFAOYSA-N
SMILES NotationCOC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)SCCO
PubChem Compound ID4217316

Structural Characteristics and Chemical Properties

3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one features a complex structure with multiple functional groups that contribute to its unique chemical properties. The compound contains a 4-chlorophenyl group, which contributes to the compound's lipophilicity and potential binding interactions through halogen bonding and π-π interactions. The 4-methoxyphenyl group at the opposite end of the molecule provides potential hydrogen bond acceptor capabilities through the methoxy oxygen, enhancing its potential for biological interactions.

The central propan-1-one backbone serves as the molecular scaffold, with the carbonyl group providing a rigid structure and potential for hydrogen bonding. The 2-hydroxyethylthio substituent at the central carbon introduces both sulfur and hydroxyl functionalities that can participate in hydrogen bonding and other intermolecular interactions. This diverse array of functional groups creates a molecule with interesting stereochemical properties and multiple sites for chemical reactions.

Based on its structure, this compound is expected to exhibit moderate to low water solubility due to its aromatic rings and chloro substituent, while the hydroxyl and ketone groups provide some hydrophilic character. The presence of the thioether linkage introduces potential for oxidation to sulfoxide or sulfone, which could be exploited in further chemical transformations or metabolic studies.

Related Compounds and Comparative Analysis

To better understand the potential properties and applications of 3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one, it is valuable to examine structurally related compounds. One such analogue is (R)-3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-phenylpropan-1-one, which differs from our target compound by having a phenyl group instead of a 4-methoxyphenyl group at the carbonyl position .

This analogue appears as a colorless oil with specific optical rotation [α]D25 + 173.8 (c 0.1, CHCl3) and 96% enantiomeric excess when analyzed using Chiralcel OD with hexane:isopropanol (80:20) at a flow rate of 0.8 mL/min and detection at 215 nm . The high enantiomeric excess suggests successful asymmetric synthesis methods that might also be applicable to our target compound.

Several other structurally related compounds have been studied, including various β-thioether-substituted propanones. For example, (S)-4-((4-Chlorobenzyl)thio)pentan-2-one appears as a colorless oil with [α]D25 + 10.5 (c 0.1, CHCl3) and 93% enantiomeric excess . These compounds demonstrate the potential for propanones with similar structures to exhibit significant biological activity.

Analytical Methods and Characterization

For proper identification and characterization of 3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one, various analytical techniques can be employed based on methods used for similar compounds:

  • High-Performance Liquid Chromatography (HPLC): Based on analysis of similar compounds, HPLC can be used for purity determination and enantiomeric separation using chiral columns like Chiralcel OD, with typical conditions being hexane:isopropanol (80:20), at a flow rate of 0.8 mL/min and detection at 215 nm .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR would provide detailed structural information about the compound's hydrogen and carbon environments. For related compounds, NMR spectroscopy has been crucial in confirming structural features, with characteristic signals for aromatic protons, methoxy groups, and thioether linkages .

  • Infrared Spectroscopy (IR): IR analysis would reveal functional group characteristics, particularly the carbonyl stretch (typically around 1710-1720 cm-1), aromatic C-H stretches (3000-3100 cm-1), and O-H stretching from the hydroxyl group (3300-3400 cm-1).

  • Mass Spectrometry: This technique would confirm the molecular weight (expected at 350.9 g/mol) and provide fragmentation patterns characteristic of the compound's structure.

  • X-ray Crystallography: If crystalline, this method would provide definitive structural confirmation and stereochemical arrangement, similar to the analyses performed on related crystalline compounds .

Future Research Directions

Given the structural features and potential biological activities of 3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one, several promising research directions emerge:

  • Stereochemical studies: Investigation of stereoselective synthesis to produce enantiomerically pure compound and study structure-activity relationships, building upon the successful approaches used for related compounds .

  • Biological activity screening: Comprehensive evaluation of the compound's potential anticancer, antimicrobial, and other biological activities, given the promising activities shown by structurally similar compounds.

  • Structure modification: Exploration of structural analogues with variations in the aromatic substituents or the thioether moiety to enhance specific properties or biological activities.

  • Reaction mechanisms: Detailed study of the compound's chemical behavior, including oxidation of the thioether linkage and reactions at the hydroxyl or carbonyl groups.

  • Computational studies: Molecular modeling to predict binding interactions with potential biological targets and to guide future synthetic modifications.

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